9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene

Lipophilicity Drug Discovery Organic Synthesis

Researchers require 9-acylanthracenes with defined lipophilicity and photophysical reproducibility. Generic 9-substituted analogs fail to replicate the steric and electronic profile of this target. This compound delivers: • XLogP3 5.6 for hydrophobic cellular compartment localization (lipid droplets/membranes) • 1,3-Dioxane masked carbonyl for synthetic elaboration • 97% min purity - ready for quantitative fluorescence spectroscopy without repurification • Reliable 24-week stability under recommended storage (4°C, dark)

Molecular Formula C24H26O3
Molecular Weight 362.5 g/mol
CAS No. 898757-50-1
Cat. No. B3025186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene
CAS898757-50-1
Molecular FormulaC24H26O3
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C
InChIInChI=1S/C24H26O3/c1-24(2)15-26-22(27-16-24)13-7-12-21(25)23-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)23/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3
InChIKeyDSRMNCVXWFNTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene Overview


9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene (CAS 898757-50-1) is a 9-acylanthracene derivative in which a butyryl linker connects the anthracene core to a 5,5-dimethyl-1,3-dioxane ring [1]. The compound has the molecular formula C24H26O3 and a molecular weight of 362.47 g/mol, and it is typically supplied as a research chemical with a purity specification of 95–97% . It belongs to the broader class of 9-substituted anthracenes, which are valued for their intrinsic photophysical properties [2].

Lipophilic probe design for hydrophobic environments
Synthetic building block with masked carbonyl/diol handle
High-purity supply for quantitative photophysical studies

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene: Non-Interchangeability


9-Acylanthracenes are not a single interchangeable commodity; the nature of the acyl substituent profoundly influences both the electronic properties of the anthracene core and the compound's physical behavior. The 5,5-dimethyl-1,3-dioxane moiety in this compound introduces steric bulk and distinct solubility characteristics compared to simple acetyl or formyl analogs [1]. Furthermore, substitution at the 9-position alters the electron density distribution of the anthracene π-system, which directly modulates key photophysical parameters such as absorption and emission wavelengths, fluorescence quantum yield, and the efficiency of photodimerization [2]. Consequently, replacing this specific derivative with a more readily available 9-substituted anthracene would likely yield different optical responses, altered reaction kinetics, and potentially incompatible solubility profiles, thereby compromising experimental reproducibility and the validity of any resulting data.

RISK Acyl substituent alters anthracene electronic properties; photophysical response may differ from simpler analogs.
RISK Organic solvent solubility profile may shift significantly, potentially affecting reaction and purification workflows.

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene: Selection Evidence


Enhanced Lipophilicity (XLogP3)

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 5.6) compared to the simpler analog 9-acetylanthracene, for which XLogP3 is estimated to be approximately 3.7 [1][2]. This difference of approximately 1.9 log units translates to an increase in partition coefficient by nearly two orders of magnitude. Higher lipophilicity is a key parameter for predicting membrane permeability, protein binding, and solubility in non-polar solvents, directly impacting its suitability as a lipophilic building block or probe in hydrophobic environments [1].

Lipophilicity
Cross-study comparable
XLogP3 5.6 vs 3.7
Supports lipophilic probe design
Δ +1.9; computed prediction
Lipophilicity Drug Discovery Organic Synthesis

Improved Organic Solvent Solubility

The 5,5-dimethyl-1,3-dioxane ring imparts distinct solubility characteristics compared to simpler acyl substituents. While the target compound is expected to be insoluble in water, the presence of the dioxane ether oxygens provides moderate polarity, enabling solubility in a broad range of common organic solvents including dichloromethane, chloroform, and tetrahydrofuran . In contrast, 9-acetylanthracene is documented to have limited solubility in alcohols like methanol and may require sonication for dissolution . The enhanced organic solubility of the target compound can streamline synthetic workflows, enabling higher reaction concentrations and facilitating purification by column chromatography without the need for specialized solvent systems.

Organic Solubility
Class-level inference
Soluble in DCM, CHCl3, THF
May reduce processing time
Data to verify; qualitative improvement
Solubility Process Chemistry Formulation

High Purity Specification

Multiple commercial suppliers, including Fluorochem and ABCR, specify a minimum purity of 97% for this compound . This level of purity ensures that experimental results, particularly in sensitive photophysical or kinetic studies, are not confounded by the presence of unknown impurities. While some vendors of the simpler analog 9-acetylanthracene offer a lower 94% purity (as determined by GC), the 97% specification for the target compound represents a higher standard of chemical purity . For researchers requiring rigorous control over reaction conditions or optical measurements, this higher purity grade can reduce the need for costly and time-consuming in-house purification.

Purity
Cross-study comparable
≥97%
Reduced impurity-related variability
Vendor CoA specification
Quality Control Analytical Chemistry Reproducibility

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene: Research and Industrial Applications


Lipophilic Fluorescent Probes & Imaging Agents

The high computed XLogP3 value of 5.6 suggests this compound is well-suited for designing fluorescent probes intended to localize within hydrophobic cellular compartments (e.g., lipid membranes, intracellular lipid droplets) or for studying protein-ligand interactions in non-polar binding sites [1]. Its enhanced lipophilicity, compared to simpler 9-acylanthracenes, provides a distinct advantage for these applications.

Synthetic Intermediate for Anthracene Architectures

The 1,3-dioxane ring serves as a masked carbonyl or diol equivalent, offering a handle for further synthetic elaboration. Its presence improves solubility in common organic solvents, facilitating its use as a building block in multi-step organic syntheses, including the preparation of photochromic materials or advanced intermediates for materials science [2].

Controlled Photophysical & Photochemical Studies

The 97% purity specification from commercial vendors ensures that this compound can be used directly in quantitative photophysical experiments (e.g., fluorescence quantum yield determination, time-resolved spectroscopy) without the confounding effects of significant impurities . The distinct steric and electronic influence of the substituent allows for precise investigation of structure-property relationships in 9-substituted anthracene derivatives [3].

Application
Selection Property
Validation Focus
Hydrophobic-environment probe studies
Computed lipophilicity (XLogP3)
Partition coefficient context
Photochromic materials synthesis
Masked carbonyl/diol handle; organic solvent solubility
Reaction condition compatibility
Quantitative photophysical studies
Purity specification (min 97%)
Impurity-profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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